NADPH
Overview
Description
Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor used in anabolic reactions, which are processes that build up molecules in living organisms. It is the reduced form of nicotinamide adenine dinucleotide phosphate (NADP+), and it plays a significant role in transferring electrons and hydrogen atoms in various biochemical reactions. This compound is essential for the synthesis of fatty acids, cholesterol, and nucleotides, and it is also involved in protecting cells from oxidative damage by regenerating antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide phosphate can be synthesized from nicotinamide adenine dinucleotide (NAD+) through the action of NAD+ kinase, which adds a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . This reaction typically occurs in the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.
Industrial Production Methods
In industrial settings, nicotinamide adenine dinucleotide phosphate is often produced using microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide phosphate primarily undergoes redox reactions, where it acts as a reducing agent by donating electrons and hydrogen atoms. It is involved in various biochemical pathways, including the Calvin cycle in photosynthesis and the pentose phosphate pathway in cellular metabolism .
Common Reagents and Conditions
In redox reactions, nicotinamide adenine dinucleotide phosphate is often used alongside enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels .
Major Products Formed
The major products formed from the reactions involving nicotinamide adenine dinucleotide phosphate include reduced forms of various biomolecules, such as glutathione, fatty acids, and nucleotides. These products are essential for cellular growth, repair, and defense against oxidative stress .
Scientific Research Applications
Nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: It plays a crucial role in cellular metabolism, photosynthesis, and the detoxification of reactive oxygen species.
Medicine: It is involved in the biosynthesis of fatty acids and cholesterol, making it a target for drug development in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
Mechanism of Action
Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate is often compared with nicotinamide adenine dinucleotide (NADH), another important cofactor in cellular metabolism. While both compounds are involved in redox reactions, they have distinct roles:
Nicotinamide adenine dinucleotide (NADH): Primarily involved in catabolic reactions, such as cellular respiration, where it helps generate adenosine triphosphate (ATP) by donating electrons to the electron transport chain.
Nicotinamide adenine dinucleotide phosphate (NADPH): Primarily involved in anabolic reactions, such as fatty acid and nucleotide synthesis, where it provides the reducing power needed for biosynthetic processes
Other similar compounds include flavin adenine dinucleotide (FADH2) and ubiquinone (coenzyme Q10), which also participate in redox reactions but have different roles and specificities in cellular metabolism .
By understanding the unique properties and functions of nicotinamide adenine dinucleotide phosphate, researchers can better harness its potential in various scientific and industrial applications.
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIXJIJDZMPPO-NNYOXOHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N7O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018921 | |
Record name | NADPH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | NADPH | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-57-6, 2646-71-1 | |
Record name | NADPH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NADPH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NADPH | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | NADPH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydronicotinamide-adenine dinucleotide phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NADPH | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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